1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Pharmaceutical Analysis Quality Control Organic Synthesis

Essential, non-substitutable intermediate for Posaconazole API synthesis; required regiospecific amine/phenol linker. Also mandatory Impurity 73 reference standard for QC/ANDA validation. High-purity grade (≥98%) directly impacts downstream yields and regulatory compliance in generic manufacturing. VBIT-4 probe variant available for VDAC1 research.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 74853-08-0
Cat. No. B109296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
CAS74853-08-0
SynonymsPosaconazole Impurity;  4-[4-(4-aminophenyl)-1-piperazinyl]phenol;  1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine; 
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)O
InChIInChI=1S/C16H19N3O/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(20)8-6-15/h1-8,20H,9-12,17H2
InChIKeyWZIJMPVPOMTRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0) Properties and Primary Application


1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0) is a phenylpiperazine derivative with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol . The compound features a piperazine core substituted with a 4-aminophenyl group on one nitrogen and a 4-hydroxyphenyl group on the other, imparting distinct aromatic and hydrogen-bonding functionalities [1]. Its primary industrial and research application is as a critical intermediate in the multi-step synthesis of the broad-spectrum triazole antifungal drug Posaconazole [2]. The compound is also cataloged as an impurity reference standard (Posaconazole Impurity 73) for analytical method development and quality control in pharmaceutical manufacturing [3].

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Critical Role of Regiospecificity in Posaconazole Intermediate Selection


General substitution of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine with other phenylpiperazine derivatives is not feasible in the context of Posaconazole synthesis due to the strict regiospecific requirements of the downstream coupling reactions. The precise placement of the free primary amine and phenolic hydroxyl groups on opposite ends of the piperazine ring is non-negotiable for constructing the complex chiral triazole core of the active pharmaceutical ingredient [1]. Alternative diarylpiperazines lacking this exact substitution pattern, or possessing different functional groups, fail to undergo the necessary N-alkylation or acylation steps with the required efficiency or chemoselectivity, leading to significantly reduced yields or the formation of intractable impurity profiles [2]. This compound's dual functionality allows it to act as a unique, differentially N,N′-biarylated linker, a structural feature for which no direct in-class substitute exists in the published Posaconazole synthetic routes [3].

Quantitative Procurement Evidence: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine vs. Analogs and Alternatives


Purity Specifications for Analytical and Synthetic Applications

For use as an analytical reference standard (Posaconazole Impurity 73) or as a high-purity synthetic intermediate, this compound is commercially available with a purity specification of ≥99.0% as determined by HPLC area percentage . This contrasts with generic industrial-grade intermediates which may be supplied with lower purity specifications (e.g., 95-98%) or undefined purity profiles . The availability of a defined high-purity grade is essential for accurate quantification in impurity profiling during drug development and for ensuring consistent reaction yields in multi-step syntheses [1].

Pharmaceutical Analysis Quality Control Organic Synthesis

Structural Differentiation for Posaconazole Intermediate Synthesis

As a key intermediate in Posaconazole synthesis, this compound is specifically identified as N-(4-hydroxyphenyl)-N′-(4-aminophenyl)piperazine. Its unique value proposition lies in its differential N,N′-biarylated structure, which provides the necessary orthogonal reactive handles (a nucleophilic primary amine and a phenolic hydroxyl) for the sequential construction of the triazole antifungal core [1]. Alternative piperazines lacking this precise substitution pattern are incompatible with the established synthetic routes, which have been optimized to deliver Posaconazole with overall yields of up to 82% on a multi-kilogram scale [2]. The compound's role is so specific that it is directly named in patent literature as the essential building block for this drug [3].

Medicinal Chemistry Antifungal Synthesis Process Chemistry

Synthetic Yield and Cost Efficiency in Optimized Routes

Optimized synthetic methods for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine have been reported with isolated yields of 85.7% and an HPLC purity of 99.7% . This high-yielding route offers a quantifiable advantage over earlier methods that employed expensive palladium catalysts, required high-pressure hydrogenation equipment, or generated large amounts of waste acid, which collectively resulted in lower overall yields (often <70%) and significantly higher manufacturing costs [1]. The improved process directly translates to a lower cost per kilogram for the final Posaconazole active pharmaceutical ingredient [2].

Process Development Industrial Synthesis Cost Reduction

Defined Regulatory Role as Posaconazole Impurity 73

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is explicitly defined and supplied as 'Posaconazole Impurity 73' for use in Abbreviated New Drug Application (ANDA) analytical method development and validation [1]. Its procurement is necessary for establishing impurity specifications and ensuring batch-to-batch consistency of the drug product [2]. While other impurities exist, Impurity 73 is a known process-related impurity that must be monitored and controlled [3]. The commercial availability of a well-characterized, high-purity reference standard for this specific impurity differentiates it from generic or uncharacterized piperazine derivatives that would not be acceptable for regulatory submissions.

Regulatory Science Analytical Method Validation Quality Control

Emerging Research Application as a VDAC1 Oligomerization Inhibitor Probe

Beyond its role as a synthetic intermediate, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (also known as VBIT-4) has been identified as an inhibitor of voltage-dependent anion channel 1 (VDAC1) oligomerization with a binding affinity (Kd) of 17 μM . This activity profile distinguishes it from other piperazine derivatives that do not modulate mitochondrial VDAC1 function [1]. The compound is used as a chemical probe to investigate VDAC1-mediated apoptosis and mitochondrial dysfunction, an application space not shared by structurally similar phenylpiperazine analogs that are solely employed as synthetic building blocks .

Mitochondrial Biology Apoptosis Research Drug Discovery

Optimal Procurement Scenarios for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine


Posaconazole API Manufacturing and Process Development

This compound is the required intermediate for the final assembly steps in the synthesis of Posaconazole, a third-generation triazole antifungal [1]. Procurement is essential for pharmaceutical companies and contract manufacturing organizations (CMOs) engaged in the production of Posaconazole active pharmaceutical ingredient (API) or its generic equivalents. The high purity (≥99.0%) and cost-efficient synthetic routes available for this intermediate directly impact the overall yield and cost-effectiveness of the drug manufacturing process .

Analytical Method Development and Quality Control for Posaconazole

As 'Posaconazole Impurity 73', this compound is a mandatory reference standard for analytical chemists in quality control (QC) and R&D laboratories [2]. It is used for developing and validating HPLC/UPLC methods to detect and quantify this specific process-related impurity in Posaconazole drug substance and drug product batches. Its procurement from certified reference material suppliers ensures compliance with regulatory requirements for ANDA filings and commercial product release testing [3].

Investigating Mitochondrial Dysfunction and Apoptosis Pathways

For academic and pharmaceutical researchers in cell biology and neurology, this compound (also known as VBIT-4) serves as a specific chemical probe to inhibit VDAC1 oligomerization, a key event in mitochondrial-mediated apoptosis . Its ability to modulate VDAC1 function with a Kd of 17 μM makes it a valuable tool compound for studying mitochondrial dysfunction in disease models, including neurodegenerative disorders and cardiovascular conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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